molecular formula C9H10O3 B128895 (R)-(-)-alpha-Methoxyphenylacetic acid CAS No. 3966-32-3

(R)-(-)-alpha-Methoxyphenylacetic acid

Cat. No.: B128895
CAS No.: 3966-32-3
M. Wt: 166.17 g/mol
InChI Key: DIWVBIXQCNRCFE-MRVPVSSYSA-N
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Description

DL-alpha-Methoxyphenylacetic acid is a benzyl ether.
Methoxyphenylacetic acid is a natural product found in Olea europaea with data available.

Scientific Research Applications

Stereochemical Analysis

  • MPAA has been used as an NMR shift reagent combined with molecular modeling to predict the absolute configuration of epimeric pairs of glucopyranosyl sulfoxides. This application was confirmed through X-ray crystallography, demonstrating MPAA's role in stereochemical analysis (Buist et al., 1999).

Enantiomeric Purity Determination

  • MPAA has been used in the determination of the enantiomeric purity of compounds, such as oxfenicine. By reacting with specific acids, MPAA forms diastereoisomeric amides, which can be separated and analyzed through high-performance liquid chromatography (HPLC) (Coleman, 1983).

Metabolomics

  • In metabolomics, MPAA derivatives have been identified as biomarkers in various diseases, indicating its utility in clinical diagnostics. For instance, increased levels of MPAA derivatives were found in rheumatoid arthritis patients, suggesting its role in identifying metabolic disturbances associated with diseases (Li et al., 2018).

Chemical Synthesis

  • MPAA derivatives have been synthesized for various applications, such as in the formation of 2-(3-Bromo-4-methoxyphenyl)acetic acid. This synthesis involves regioselective bromination, demonstrating MPAA's role in chemical synthesis and modification (Guzei et al., 2010).

Conformational Analysis

  • The conformational landscape of alpha-methoxy phenylacetic acid was explored to understand its intramolecular dynamics. This study provided insight into its structural and dynamic properties, highlighting its application in detailed molecular studies (Singh et al., 2022).

Chiral Identification

  • MPAA has been utilized in chiral identification and determination of compounds like ephedrine and methamphetamine. The ability to create diastereomeric derivatives with MPAA aids in the enantioselective analysis of these substances (Lebelle et al., 1995).

Luminescence and Magnetic Properties

  • MPAA derivatives have been investigated for their luminescence and magnetic properties, particularly in lanthanide complexes. This research contributes to the understanding of the photochemical and magnetic behaviors of such complexes (Tubau et al., 2023).

Properties

IUPAC Name

(2R)-2-methoxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWVBIXQCNRCFE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3966-32-3
Record name (-)-Methoxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3966-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-alpha-methoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYPHENYLACETIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA8N5X9TFK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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